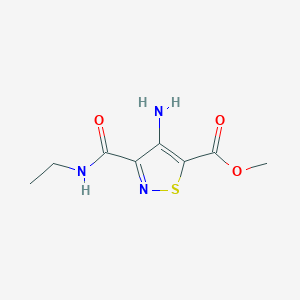
Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isothiazole derivatives often involves reactions with aminonitriles . For example, a range of aminonitriles, readily available by Strecker reaction, were forced to react with methyl 2-(chlorosulfonyl)acetate. Methyl 2-[[ (cyanoalkyl)amino]sulfonyl]acetates formed on the first stage without isolation were converted to methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates via CSIC reaction using Et3N-mediated conditions in poor to high yields .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Chemistry Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate and its derivatives have been extensively used in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor in the synthesis of thiophene-based bis-heterocyclic monoazo dyes. These dyes, characterized by their solvatochromic behavior and tautomeric structures, are significant in various applications including textile and colorant industries (Karcı & Karcı, 2012).
Corrosion Inhibition Derivatives of this compound have been studied for their potential as corrosion inhibitors. Specifically, triazole derivatives including 4-amino-5-ethyl-4H-1,2,4-triazole-3thiol (AETT), which share structural similarities with this compound, demonstrate significant inhibition against copper corrosion in acidic environments. These findings are pivotal in the field of materials science and engineering, offering insights into protective measures against metal corrosion (Sudheer & Quraishi, 2013).
Antimicrobial Activities The compound and its analogs exhibit notable antimicrobial activities. Modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative, have been synthesized and tested against various bacterial and fungal strains. These studies are critical in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance (Desai, Bhatt, & Joshi, 2019).
Immunological Activity Some derivatives of this compound have shown promising results in immunological studies. Compounds with similar structures have been synthesized and their biological activities analyzed in various immune response models, highlighting their potential in immunology and therapeutic applications (Lipnicka & Zimecki, 2007).
Fluorescent Probes and Sensing Applications The compound is also pivotal in the synthesis of fluorescent probes. Analogous compounds, such as ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been utilized to develop ratiometric fluorescent probes for the detection of biomolecules like cysteine and homocysteine. Such probes are valuable in analytical chemistry and diagnostics, particularly for rapid and selective detection in aqueous media (Na et al., 2016).
Wirkmechanismus
While the specific mechanism of action for “Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate” is not known, isothiazole derivatives have been studied for their neuroprotective and anti-inflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Zukünftige Richtungen
The future directions for research on “Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammatory activity . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
methyl 4-amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-10-7(12)5-4(9)6(15-11-5)8(13)14-2/h3,9H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKRCIRXLYQVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


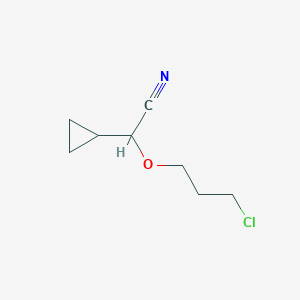
![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)
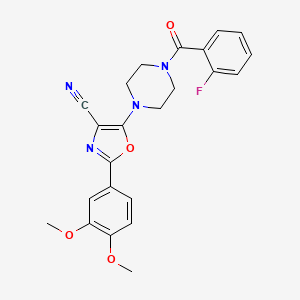
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)
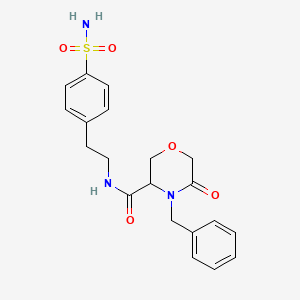
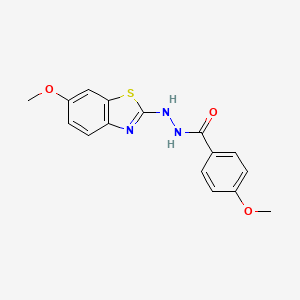
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)
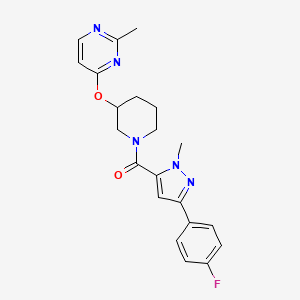
![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)